molecular formula C33H41N3O9S B3238533 Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- CAS No. 1414889-06-7

Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Cat. No.: B3238533
CAS No.: 1414889-06-7
M. Wt: 655.8 g/mol
InChI Key: LTHIZCQXPRZDGM-NGOJXASSSA-N
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Description

This thiourea derivative features a structurally complex design combining a chiral diphenyl-pyrrolidinyl ethyl group and a tetra-O-acetyl-β-D-glucopyranosyl moiety. The compound is synthesized via microwave-assisted, solventless methods using peracetylated glucopyranosyl isothiocyanate as a key intermediate, achieving high yields . Its stereospecific β-configuration is retained during synthesis, similar to other glucopyranosyl thioureas . The acetyl groups enhance solubility in organic solvents, while the diphenyl-pyrrolidinyl group introduces steric and electronic effects relevant to catalysis and bioactivity. Industrially, it is marketed as a white powder (CAS 1414889-06-7) with applications in drug development and custom peptide synthesis .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O9S/c1-20(37)41-19-26-29(42-21(2)38)30(43-22(3)39)31(44-23(4)40)32(45-26)35-33(46)34-27(24-13-7-5-8-14-24)28(36-17-11-12-18-36)25-15-9-6-10-16-25/h5-10,13-16,26-32H,11-12,17-19H2,1-4H3,(H2,34,35,46)/t26-,27+,28+,29-,30+,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIZCQXPRZDGM-NGOJXASSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

. , which allows them to interact with a wide range of substrates.

Mode of Action

. This allows it to form stable complexes with substrates, facilitating various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific substrates involved.

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- , is a chiral thiourea catalyst with a complex structure that includes a pyrrolidine moiety and a tetra-O-acetyl-glucosyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C33H41N3O9S
  • Molecular Weight : 655.8 g/mol
  • Purity : Typically 95% .

Thiourea compounds often function through dual hydrogen-bonding interactions with biological targets. This specific compound is noted for its compatibility with the active site of enzymes such as DNA gyrase in Staphylococcus aureus, engaging in multiple hydrogen-bond interactions that enhance its inhibitory potential .

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:

  • Compound 4h , a related thiourea derivative, showed strong inhibition against S. aureus DNA gyrase with an IC50 of 1.25 μM and was effective against other bacterial enzymes as well .
  • The minimum inhibitory concentrations (MICs) for several thiourea derivatives ranged from 0.78 to 3.125 μg/mL against various pathogens .

Enzyme Inhibition

Thioureas have been investigated for their ability to inhibit enzymes related to metabolic disorders:

  • Compounds derived from glucose-conjugated thioureas demonstrated significant inhibitory activity against enzymes associated with type 2 diabetes mellitus (T2DM), including α-amylase and α-glucosidase. For example:
    • Compound 8k exhibited an IC50 of 9.72 μM against α-amylase.
    • Compound 8j showed an IC50 of 9.73 μM against α-glucosidase .

Case Studies and Research Findings

  • Study on Thiourea Derivatives :
    • A series of glucose-conjugated thioureas were synthesized and evaluated for their biological activities.
    • The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds .
  • Molecular Docking Studies :
    • Molecular dynamics simulations indicated that compound 4h interacts favorably with the active site of DNA gyrase, suggesting a robust binding affinity that correlates with its inhibitory activity .
  • Thionization Method Development :
    • A novel thionization method using Lawesson’s reagent has been proposed for synthesizing sugar-based thioureas, which could lead to new derivatives with enhanced bactericidal and anti-inflammatory properties .

Comparative Table of Biological Activities

CompoundTarget EnzymeIC50 (μM)MIC (μg/mL)Activity Type
Compound 4hDNA gyrase1.25-Antimicrobial
Compound 8kα-amylase9.72-Antidiabetic
Compound 8jα-glucosidase9.73-Antidiabetic
Compound 4cVarious bacterial enzymes-0.78–3.125Antimicrobial

Scientific Research Applications

Medicinal Chemistry

Thiourea derivatives are often investigated for their biological activities, including:

  • Anticancer Activity : Research has shown that thiourea compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific thiourea derivatives exhibited cytotoxic effects against several cancer cell lines .
  • Antimicrobial Properties : Thiourea derivatives have also been reported to possess antimicrobial activities. Their efficacy against bacteria and fungi makes them potential candidates for developing new antimicrobial agents .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-thiourea against breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent .

Organic Synthesis

Thiourea compounds serve as versatile intermediates in organic synthesis:

  • Reagents in Synthesis : They are used in the synthesis of various organic compounds due to their ability to form stable complexes with metals and other reagents. This property facilitates the formation of new chemical bonds in synthetic pathways .
  • Chiral Catalysis : Thiourea derivatives are employed as chiral catalysts in asymmetric synthesis. Their ability to influence reaction pathways allows for the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals .

Data Table: Applications in Organic Synthesis

Application TypeDescriptionExample Compound
Organic ReagentsUsed to form stable complexesThiourea-based ligands
Chiral CatalystsFacilitate asymmetric synthesisChiral thioureas
IntermediatesServe as intermediates in various reactionsThiourea derivatives in coupling reactions

Catalysis

The compound has been explored as a catalyst in several reactions:

  • Michael Addition Reactions : Thioureas can act as nucleophilic catalysts in Michael addition reactions, enhancing reaction rates and selectivity .
  • Cross-Coupling Reactions : They facilitate cross-coupling reactions involving aryl halides and organometallic reagents, demonstrating their utility in forming carbon-carbon bonds essential for complex molecule construction .

Case Study: Catalytic Activity

In a study focusing on the use of thiourea as a catalyst for Michael additions, it was observed that the presence of N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-thiourea significantly increased yields compared to traditional catalysts. This highlights its effectiveness and potential for broader applications in synthetic chemistry .

Comparison with Similar Compounds

Key Differences :

  • Acetyl vs. Pivaloyl : Acetyl groups (target compound) improve solubility compared to bulkier pivaloyl derivatives, facilitating reaction kinetics in organic media .
  • Aromatic vs. Aliphatic Substituents : The diphenyl-pyrrolidinyl group (target) enhances π-π stacking in catalytic interactions, whereas the cyclohexyl analog may favor hydrogen bonding due to its amine group.

Functional Group Comparisons: Thiourea vs. Thiocarbamate

Compound Type Functional Group Example Structure Catalytic/Biological Relevance
Thiourea (Target Compound) SC(NR₂)₂ Glucopyranosyl thiourea with ethyl/methyl groups Strong hydrogen-bond donor; effective in asymmetric catalysis
O-Ethyl Thiocarbamate SC(OEt)NHR O-Ethyl-N-(glucopyranosyl)thiocarbamate Reduced H-bond capacity; stabilizes via C–H···O interactions in crystals

Catalytic Efficiency :

  • The target thiourea’s NH groups enable stronger substrate binding (e.g., 28% conversion in sulfonaryl thiourea catalysis ), whereas thiocarbamates show minimal catalytic activity due to weaker donor capacity.

Antibacterial Performance Against MRSA

Compound Class Structure Features MIC (MRSA) Mechanism Insights
Target Thiourea Derivative Diphenyl-pyrrolidinyl + acetyl groups Not reported Likely membrane disruption via lipophilic groups
TD4 (Thiazole Derivative) Benzo-1,3-thiazole ring 8 µg/mL Disrupts cell wall synthesis; high potency
Pyrazole-Thiourea Hybrids Pyrazole heterocycle 16–32 µg/mL Moderate activity; depends on substituent electronics

Key Insight : While the target compound’s bioactivity remains unquantified, structurally similar thioureas with heterocycles (e.g., thiazole) exhibit potent antibacterial effects, suggesting the diphenyl-pyrrolidinyl group could enhance penetration .

Research Contradictions and Limitations

  • Catalytic Activity : While sulfonaryl thiourea matches reference compound performance (28% vs. 27% conversion), aryl ester analogs show minimal efficacy, highlighting substituent sensitivity .
  • Stereochemical Outcomes: Some glucopyranosyl azide derivatives achieve high β-selectivity, whereas minor byproducts in thiourea synthesis suggest possible α-anomer formation under suboptimal conditions.

Q & A

Q. What are the optimal synthetic routes for preparing this thiourea derivative, and how can stereochemical purity be ensured?

The compound’s synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the glucopyranosyl thiourea moiety via coupling of tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate with a chiral amine precursor. Protecting groups (e.g., acetyl on glucose) are critical to prevent undesired side reactions .
  • Step 2 : Resolution of stereoisomers using chiral HPLC or enzymatic methods to isolate the (1S,2S)-configured amine intermediate, as stereochemistry directly impacts biological activity .
  • Yield Optimization : One-pot thiourea synthesis from amines and carbon disulfide in aqueous media can achieve yields >75% under controlled pH and temperature .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms the β-D-glucopyranosyl configuration. Disubstituted thioureas often form intramolecular hydrogen bonds, which stabilize the crystal lattice .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify acetyl proton signals (~2.0 ppm) and thiourea NH peaks (8.5–10.5 ppm). DEPT-135 clarifies quaternary carbons in the glucopyranosyl ring .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 630.3) and fragments related to acetyl group loss (−60 amu) .

Q. How do the acetyl protecting groups on the glucopyranosyl unit influence solubility and reactivity?

  • Solubility : The tetra-O-acetyl groups enhance lipophilicity, making the compound soluble in organic solvents (e.g., CH₂Cl₂, THF) but insoluble in water. This is critical for reactions in non-polar media .
  • Reactivity : Acetyl groups prevent unwanted glycosidic bond cleavage during synthesis. Deprotection (e.g., via Zemplén transesterification) can be performed post-synthesis to expose hydroxyl groups for further functionalization .

Advanced Research Questions

Q. What computational methods are suitable for analyzing conformational dynamics and intermolecular interactions of this compound?

  • Molecular Dynamics (MD) Simulations : Study the flexibility of the pyrrolidinyl-ethyl chain and glucopyranosyl orientation in solvent environments (e.g., implicit water models). MMFF94 or OPLS-AA force fields are recommended for accuracy .
  • Density Functional Theory (DFT) : Calculate rotational barriers of the thiourea C–N bonds and predict hydrogen-bonding patterns. B3LYP/6-31G(d) basis sets are commonly used .
  • Docking Studies : Evaluate binding affinities to biological targets (e.g., CNS receptors) by modeling interactions between the thiourea NH and receptor active sites .

Q. How can enantiomeric purity be validated, and what are the implications of stereochemical impurities in biological assays?

  • Chiral Chromatography : Use Chiralpak AD-H or OD-H columns with hexane/isopropanol gradients to resolve (1S,2S) and (1R,2R) enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >98%) .
  • Biological Impact : Contaminating enantiomers may exhibit antagonistic effects. For example, in CNS activity studies, the (1R,2R)-form could reduce efficacy by 50% at 10% impurity levels .

Q. What strategies mitigate decomposition or racemization during long-term storage?

  • Storage Conditions : Lyophilized samples stored at −20°C under argon show <5% degradation over 12 months. Avoid aqueous buffers (pH >7) to prevent acetyl hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to inhibit thiourea oxidation. Encapsulation in cyclodextrins improves thermal stability (Tₐₕ >150°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 2
Reactant of Route 2
Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

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